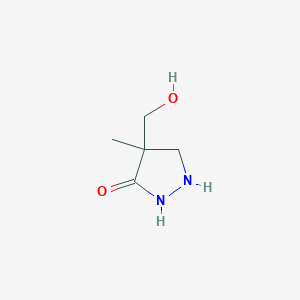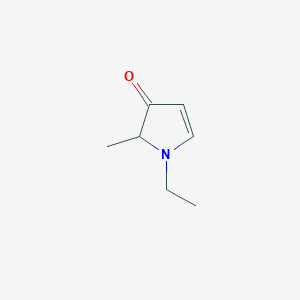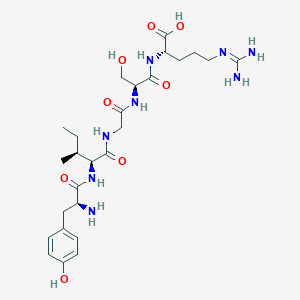
4-(Hydroxymethyl)-4-methylpyrazolidin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hydroxymethyl)-4-methylpyrazolidin-3-one, also known as Acetolactate synthase (ALS) inhibitor, is a chemical compound that is widely used in scientific research. ALS inhibitors are a class of herbicides that are used to control the growth of weeds in agricultural fields. ALS inhibitors work by inhibiting the activity of ALS, which is an enzyme that is essential for the biosynthesis of branched-chain amino acids in plants.
Mecanismo De Acción
The mechanism of action of 4-(Hydroxymethyl)-4-methylpyrazolidin-3-one is to inhibit the activity of ALS, which is an enzyme that is essential for the biosynthesis of branched-chain amino acids in plants. ALS inhibitors bind to the active site of ALS and prevent the enzyme from catalyzing the biosynthesis of branched-chain amino acids. This leads to the accumulation of toxic intermediates that disrupt the normal metabolism of the plant and eventually lead to its death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are the inhibition of the biosynthesis of branched-chain amino acids in plants. This leads to the accumulation of toxic intermediates that disrupt the normal metabolism of the plant and eventually lead to its death. The biochemical and physiological effects of ALS inhibitors are specific to plants and do not affect animals or humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(Hydroxymethyl)-4-methylpyrazolidin-3-one in lab experiments are its high potency and specificity for ALS. This makes it an effective tool for studying the biosynthesis of branched-chain amino acids in plants. The limitations of using ALS inhibitors in lab experiments are their toxicity to plants and the potential for environmental contamination.
Direcciones Futuras
There are several future directions for the research on 4-(Hydroxymethyl)-4-methylpyrazolidin-3-one. One direction is to study the mechanism of action of ALS inhibitors in more detail. This could lead to the development of new herbicides that are more effective and less toxic. Another direction is to study the biosynthesis of branched-chain amino acids in plants and to identify new targets for herbicides. Finally, there is a need to study the potential environmental impact of ALS inhibitors and to develop strategies for their safe use in agriculture.
Métodos De Síntesis
The synthesis of 4-(Hydroxymethyl)-4-methylpyrazolidin-3-one can be achieved through the reaction of 4-methylpyrazole-3,5-dione with formaldehyde. The reaction is catalyzed by an acid catalyst such as hydrochloric acid or sulfuric acid. The product obtained is a white crystalline powder that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
4-(Hydroxymethyl)-4-methylpyrazolidin-3-one is widely used in scientific research as an ALS inhibitor. ALS inhibitors are used to study the biosynthesis of branched-chain amino acids in plants. They are also used to study the mechanism of action of ALS inhibitors and to develop new herbicides that are more effective and less toxic.
Propiedades
Número CAS |
118943-02-5 |
|---|---|
Fórmula molecular |
C5H10N2O2 |
Peso molecular |
130.15 g/mol |
Nombre IUPAC |
4-(hydroxymethyl)-4-methylpyrazolidin-3-one |
InChI |
InChI=1S/C5H10N2O2/c1-5(3-8)2-6-7-4(5)9/h6,8H,2-3H2,1H3,(H,7,9) |
Clave InChI |
YGHDPGQEDMHVLK-UHFFFAOYSA-N |
SMILES |
CC1(CNNC1=O)CO |
SMILES canónico |
CC1(CNNC1=O)CO |
Sinónimos |
3-Pyrazolidinone,4-(hydroxymethyl)-4-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2-Benzo[1,3]dioxol-5-YL-2-oxo-ethyl)-carbamic acid tert-butyl ester](/img/structure/B39474.png)








